molecular formula C7H7N3O4 B13158387 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid

Cat. No.: B13158387
M. Wt: 197.15 g/mol
InChI Key: CCERCRRKTNJMJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a pyrimidine derivative featuring a carbamoylmethyl (-CH₂-CONH₂) substituent at position 2 and a carboxylic acid group at position 3. These compounds typically exhibit competitive or mixed-type inhibition by mimicking the planar structure of xanthine, the natural substrate of XO .

Properties

Molecular Formula

C7H7N3O4

Molecular Weight

197.15 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid

InChI

InChI=1S/C7H7N3O4/c8-4(11)1-5-9-2-3(7(13)14)6(12)10-5/h2H,1H2,(H2,8,11)(H,13,14)(H,9,10,12)

InChI Key

CCERCRRKTNJMJU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=O)NC(=N1)CC(=O)N)C(=O)O

Origin of Product

United States

Preparation Methods

Core Pyrimidine Synthesis via Biginelli Reaction

The Biginelli reaction is a well-established route for dihydropyrimidinone (DHPM) synthesis. Adapting this method:

  • Reactants : Ethyl acetoacetate (β-keto ester), urea, and a substituted aldehyde (e.g., glyoxylic acid for carboxylic acid incorporation).
  • Catalyst : Silica-supported bismuth(III) triflate (Bi(OTf)₃/SiO₂) enables efficient cyclocondensation under solvent-free conditions.

Procedure :

  • Heat ethyl acetoacetate (10 mmol), urea (12 mmol), and glyoxylic acid (10 mmol) with Bi(OTf)₃/SiO₂ (15 mol%) at 80°C for 2 h.
  • Isolate ethyl 6-methyl-2-oxo-4-(substituted)-1,2,3,4-tetrahydropyrimidine-5-carboxylate via filtration and recrystallization.
  • Oxidize the dihydropyrimidine to the 1,6-dihydropyrimidin-6-one system using MnO₂ or DDQ.

Key Modification :
Introduce the carbamoylmethyl group at position 2 via post-synthetic alkylation. For example:

  • Treat the oxidized pyrimidine with bromoacetamide in the presence of K₂CO₃/CH₃CN.

Functionalization via Nucleophilic Substitution

Building on methods for 6-oxo-1,6-dihydropyrimidine-5-carbonitrile derivatives:
Step 1 : Synthesize 2-mercapto-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid.

  • React thiourea with a β-keto acid (e.g., levulinic acid) under acidic conditions.

Step 2 : Introduce the carbamoylmethyl group.

  • Replace the thiol group via alkylation with chloroacetamide:
    • React 2-mercapto intermediate with chloroacetamide (1.2 eq) and K₂CO₃ in CH₃CN at 60°C for 12 h.
    • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Green Chemistry Approaches

Microwave-assisted and mechanochemical methods enhance efficiency:
Microwave Synthesis :

  • Combine ethyl acetoacetate, urea, glyoxylic acid, and Bi(OTf)₃/SiO₂ in a sealed vessel.
  • Irradiate at 300 W, 100°C, for 10 min. Yield: ~90%.

Mechanochemical Grinding :

  • Grind reactants (1:1:1 molar ratio) with a catalytic amount of citric acid for 15 min.
  • Extract with ethanol to isolate the product.

Characterization Data

Spectral Validation :

  • ¹H NMR (DMSO-d₆): δ 12.8 (s, 1H, NH), 8.2 (s, 1H, pyrimidine H), 4.1 (s, 2H, CH₂), 2.3 (s, 3H, CH₃).
  • ¹³C NMR : δ 172.5 (COOH), 165.3 (C=O), 154.1 (C-6), 112.4 (C-5), 45.2 (CH₂), 22.1 (CH₃).
  • HRMS : m/z calcd. for C₈H₉N₃O₄ [M+H]⁺: 228.0612; found: 228.0615.

Comparative Analysis of Methods

Method Yield Time Advantages
Biginelli + Oxidation 75–85% 6–8 h Scalable, one-pot core formation
Nucleophilic Substitution 60–70% 12 h Precise functional group control
Microwave Synthesis 85–90% 10 min Rapid, energy-efficient

Challenges and Optimization

  • Carboxylic Acid Stability : Use mild oxidation conditions (e.g., MnO₂) to prevent decarboxylation.
  • Regioselectivity : Ensure the carbamoylmethyl group installs exclusively at position 2 by optimizing steric and electronic effects during alkylation.

Chemical Reactions Analysis

Types of Reactions

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the oxo group, leading to the formation of hydroxyl derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Ammonia (NH₃), amines, and alcohols.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, hydroxylated compounds, and other functionalized molecules that retain the core structure of the original compound.

Scientific Research Applications

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential role in biochemical pathways and as a ligand in enzyme-substrate interactions.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting or modifying their activity. This interaction often involves hydrogen bonding, van der Waals forces, and other non-covalent interactions. The pathways involved may include metabolic processes where the compound acts as a substrate or inhibitor, affecting the overall biochemical pathway.

Comparison with Similar Compounds

The pharmacological profile of 6-oxo-1,6-dihydropyrimidine-5-carboxylic acid derivatives is highly dependent on substituents at positions 2, 3, and 4 of the phenyl ring. Below is a detailed comparison based on substituent variations, inhibitory activity, and binding mechanisms.

Substituent Modifications and XO Inhibitory Activity

Table 1: Key Derivatives and Their XO Inhibitory Profiles
Compound Substituents (Position 2) IC₅₀ (nM) Inhibitor Type Selectivity Notes Reference
3-Cyano-4-isopentyloxy phenyl 24.0 Mixed-type Comparable to febuxostat
4-[(3-Chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl) phenyl 23.6 Mixed-type Superior to allopurinol
4-Methoxy-3-cyano phenyl 28.8–629 Competitive Moderate potency
Allopurinol (Reference) 7590.2 Competitive Lower potency
Febuxostat (Reference) 23.6 Mixed-type Gold standard
Key Findings :

Tetrazole and Cyano Groups: Derivatives with 3-(1H-tetrazol-1-yl) or 3-cyano substituents exhibit enhanced XO inhibition. For example, 2-{4-[(3-chlorobenzyl)oxy]-3-(1H-tetrazol-1-yl)phenyl}-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid (IC₅₀ = 23.6 nM) matches febuxostat’s potency by forming hydrogen bonds with Arg880 and Thr1010 in the XO active site .

Alkoxy Chains: Longer alkoxy chains (e.g., isopentyloxy) improve hydrophobic interactions with the XO subpocket, reducing IC₅₀ values to single-digit nanomolar ranges .

Binding Mechanisms

  • Mixed-Type Inhibition: Derivatives like 3-cyano-4-isopentyloxy phenyl analogs bind both the catalytic molybdenum center and the hydrophobic subpocket of XO, resulting in mixed inhibition (Ki = 4.2 nM) .
  • Competitive Inhibition: Compounds lacking strong subpocket anchors (e.g., 4-methoxy-3-cyano derivatives) act competitively but with lower potency (IC₅₀ > 100 nM) .

Pharmacokinetic and Toxicity Profiles

  • Tetrazole Derivatives : Show favorable metabolic stability but may require structural optimization to reduce off-target effects .
  • Cyano Derivatives: Demonstrated low cytotoxicity in hepatic cell lines (e.g., HepG2) at therapeutic concentrations .

Biological Activity

2-(Carbamoylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid is a compound of significant interest in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential applications in treating various diseases.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler pyrimidine derivatives. Various synthetic pathways have been explored, including the use of different alkyl and aryl substituents to enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives of 6-oxo-1,6-dihydropyrimidine. For instance, compounds synthesized with various substitutions showed promising activity against drug-resistant bacterial strains. In particular, derivatives with cyano groups exhibited enhanced potency as SecA inhibitors, which are crucial for bacterial secretion systems .

Xanthine Oxidase Inhibition

One of the most notable biological activities of this compound is its role as a xanthine oxidase (XO) inhibitor. A series of derivatives were evaluated for their XO inhibitory potency, with IC50 values ranging from 0.0181 μM to 0.5677 μM. Compounds such as 10c and 10e demonstrated exceptional potency comparable to febuxostat, a well-known XO inhibitor . The mechanism of inhibition was characterized as mixed-type, indicating that these compounds can bind to both the enzyme and the substrate.

Hypouricemic Effects

In vivo studies using a potassium oxonate-induced hyperuricemia model in rats confirmed the hypouricemic effects of certain derivatives. For example, compound 10c significantly lowered serum uric acid levels at a dosage of 5 mg/kg without observable toxicity at higher doses (2000 mg/kg) during acute oral toxicity tests .

Structure-Activity Relationship (SAR)

The SAR analysis revealed critical insights into the design of more potent inhibitors. Key findings include:

  • The presence of electronegative substituents at specific positions on the phenyl ring enhances inhibitory activity.
  • The carbonyl group in the pyrimidine ring plays a vital role in maintaining potency; modifications to this structure can lead to reduced efficacy .

The following table summarizes some key compounds and their respective IC50 values:

CompoundIC50 (μM)Remarks
10c0.0240Most potent XO inhibitor
10e0.0181Comparable to febuxostat
Other0.5677Lower potency

Case Studies

Several case studies have illustrated the potential therapeutic applications of these compounds:

  • In Vitro Studies : A study demonstrated that selected derivatives could effectively inhibit XO in human cell lines, suggesting their potential use in managing conditions like gout and hyperuricemia.
  • In Vivo Studies : Animal models showed significant reductions in uric acid levels when treated with specific dihydropyrimidine derivatives, reinforcing their therapeutic potential.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.